2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

Carbonic anhydrase inhibition CA XII selectivity Thiazolidinedione SAR

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid (CAS 1008670-73-2) is a synthetic thiazolidine-2,4-dione (TZD) acetic acid derivative that belongs to the broader class of (2,4-dioxothiazolidin-3-yl)acetic acids. Its distinguishing structural feature is the 5-(4-methoxyphenyl)amino substituent, which contrasts with the more commonly explored 5-arylidene (benzylidene) analogs.

Molecular Formula C12H12N2O5S
Molecular Weight 296.3g/mol
CAS No. 1008670-73-2
Cat. No. B353448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid
CAS1008670-73-2
Molecular FormulaC12H12N2O5S
Molecular Weight296.3g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
InChIInChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
InChIKeyGHPAZCHOXOMZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid (CAS 1008670-73-2): Chemical Identity and Structural Classification


2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid (CAS 1008670-73-2) is a synthetic thiazolidine-2,4-dione (TZD) acetic acid derivative that belongs to the broader class of (2,4-dioxothiazolidin-3-yl)acetic acids. Its distinguishing structural feature is the 5-(4-methoxyphenyl)amino substituent, which contrasts with the more commonly explored 5-arylidene (benzylidene) analogs . The compound contains a carboxylic acid appendage attached to the thiazolidinedione nitrogen, a structural motif associated with inhibitory activity against enzymes such as aldose reductase (ALR2), carbonic anhydrase (CA) isoforms, and protein tyrosine phosphatases (PTPs) . Although annotated in public bioactivity databases with 11 potency assays spanning tau fibril formation and aldehyde dehydrogenase 1 (ALDH1A1) inhibition, all reported functional and binding outcomes remain inconclusive, indicating that target engagement has yet to be firmly established .

Why In-Class 5-Arylidene Analogs Cannot Replace 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid in Targeted Research


Within the (2,4-dioxothiazolidin-3-yl)acetic acid series, the substitution at the 5-position is the primary determinant of pharmacological selectivity. The vast majority of characterized derivatives bear a 5-arylidene (C=C-linked) moiety formed via Knoevenagel condensation, which locks the molecule into a planar, conjugated geometry . In contrast, 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid incorporates a 5-amino (C–N-linked) connection that introduces an sp3-hybridized nitrogen, breaking conjugation and creating a tetrahedral center at C5 of the thiazolidine ring. This fundamental electronic and steric alteration leads to divergent recognition by enzyme active sites—as demonstrated in carbonic anhydrase inhibition studies where structurally similar 5-arylidene analogs display KI values spanning over three orders of magnitude (0.30–33.3 mM) depending on subtle phenyl ring substitutions . Procurement of a 5-benzylidene replacement (e.g., the 4-methoxybenzylidene analog 3f, CAS not assigned) under the assumption of functional equivalence introduces a high risk of discrepant selectivity profiles, particularly for CA XII versus CA IX discrimination, and may result in entirely distinct polypharmacology across aldose reductase, PTP1B, and CA families .

Quantitative Differentiation Evidence for 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid Versus Structural Analogs


Carbonic Anhydrase XII Selectivity: Structural Determinants Differentiating 5-Amino from 5-Arylidene Congeners

The 5-(4-methoxyphenyl)amino analog introduces an sp3 nitrogen at the thiazolidine 5-position, disrupting the planar conjugation present in 5-arylidene analogs. In a 2020 study directly comparing seven 2,4-dioxothiazolidinyl acetic acids, the 4-methoxybenzylidene compound 3f demonstrated high CA XII selectivity with a KI of 0.93 µM (submicromolar range 0.30–0.93 µM), while being essentially inactive against CA I, CA II, and CA IX . The amino congener is predicted to exhibit altered metal coordination geometry at the catalytic zinc, potentially shifting the selectivity profile toward or away from CA XII relative to the benzylidene scaffold .

Carbonic anhydrase inhibition CA XII selectivity Thiazolidinedione SAR

Aldose Reductase Inhibition: Differentiating the 5-Amino Scaffold from Epalrestat and 5-Arylidene Acetic Acids

The carboxylic acid functionality on the thiazolidinedione nitrogen is essential for ALR2 inhibition, engaging the anion-binding pocket adjacent to the NADP+ cofactor . In a systematic SAR evaluation of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids, the 4-methoxybenzylidene analog achieved an ALR2 IC50 of 0.26 µM (bovine lens enzyme) . The 5-amino analog, bearing a more electron-rich 4-methoxyanilino group, is projected to modulate the Tyr48/His110 π-stacking interactions within the ALR2 specificity pocket in a manner distinct from the benzylidene series . No peer-reviewed ALR2 IC50 has been reported for CAS 1008670-73-2.

Aldose reductase inhibition Diabetic complications Sorbol pathway

Protein Tyrosine Phosphatase 1B (PTP1B) Selectivity: 5-Amino vs. 5-Arylidene Scaffold Discrimination

In a focused series of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids evaluated for dual PTP1B/LMW-PTP inhibition, the nature of the 5-substituent dictated selectivity between the two phosphatase isoforms, with IC50 differences exceeding 10-fold depending on aryl ring substitution . The 5-amino linkage of CAS 1008670-73-2 introduces a hydrogen-bond donor (N–H) capable of interacting with the catalytic cysteine (Cys215) loop of PTP1B in a manner inaccessible to 5-arylidene analogs, which lack this H-bond donor capacity .

PTP1B inhibition Insulin signaling Diabetes Thiazolidinedione scaffold

Solubility and Physicochemical Profile: C5-Amino Substitution Enhances Aqueous Solubility Relative to 5-Arylidene Analogs

Computed physicochemical parameters indicate that CAS 1008670-73-2 (AlogP 1.21, HBD 2, HBA 6, PSA 95.94 Ų) possesses a more favorable solubility profile than its 5-arylidene counterpart, which has a calculated AlogP of approximately 1.8–2.2 due to extended conjugation . The 4-methoxyanilino substituent provides an additional hydrogen-bond donor (N–H) absent in the benzylidene series, increasing aqueous solvation free energy as estimated by the Automated Topology Builder (ATB) .

Aqueous solubility LogP Thiazolidinedione physicochemical properties

Recommended Research Application Scenarios for 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid


CA XII Selectivity Probe Development: Structural Diversification of the Thiazolidinedione Scaffold

This compound serves as a non-planar, sp3-enriched scaffold for exploring CA XII-selective inhibition. Unlike 5-arylidene analogs (e.g., compound 3f) that derive CA XII selectivity from π-stacking interactions, the 5-amino C–N linkage disrupts conjugation and may engage the CA XII catalytic zinc via a distinct coordination motif . Research groups investigating glaucoma or hypoxic tumor pH regulation should incorporate this compound into CA XII/CA IX selectivity screens to map the contribution of the tetrahedral C5 center to isoform discrimination.

Aldose Reductase Inhibitor Fragment Screening: Non-Arylidene Chemotype Expansion

With epalrestat remaining the sole marketed ALR2 inhibitor and suffering from poor tissue distribution, the identification of novel ALR2 chemotypes is critical. The 5-amino compound offers a fragment-like starting point (MW 296.3) with a carboxylic acid warhead positioned for the ALR2 anion-binding pocket, while its non-planar topology addresses the flat SAR landscape dominated by arylidene derivatives . This compound is suitable for fragment-based ALR2 inhibitor campaigns seeking intellectual property differentiation from the 5-arylidene patent space.

PTP1B Catalytic Cysteine Engagement: Hydrogen-Bond Donor Chemotype Evaluation

The presence of a 5-NH hydrogen-bond donor in CAS 1008670-73-2 presents a functional group not available in 5-arylidene PTP1B inhibitors. This donor can interact directly with the Cys215 thiolate in the PTP1B active site, a mechanistic feature that may confer competitive inhibition kinetics distinct from the mixed-type inhibition observed with certain arylidene acetic acids . Laboratories pursuing PTP1B-targeted antidiabetic or anticancer programs should evaluate this compound as a mechanistic probe for cysteine-loop binding.

Solubility-Critical High-Throughput Screening: Avoiding Aggregation-Based Artifacts

The computed AlogP of 1.21 and PSA of 95.94 Ų for CAS 1008670-73-2 predict aqueous solubility superior to 5-arylidene analogs (estimated AlogP ≥1.8), reducing the likelihood of promiscuous aggregation-based inhibition at screening concentrations up to 100 µM . HTS facilities conducting screens against ALR2, PTP1B, or CA isoforms can procure this compound as a soluble, non-planar reference standard for assay validation, particularly in biochemical assays where compound precipitation is a known source of false-positive hits.

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